molecular formula C21H20N2O3S2 B2598455 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(benzylthio)butanamide CAS No. 923430-98-2

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(benzylthio)butanamide

Cat. No.: B2598455
CAS No.: 923430-98-2
M. Wt: 412.52
InChI Key: SAFAPWBGXYLEOT-UHFFFAOYSA-N
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Description

The compound N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(benzylthio)butanamide features a thiazole core substituted with a benzo[d][1,3]dioxol-5-yl group at position 4 and a 4-(benzylthio)butanamide chain at position 2. This structure combines electron-rich aromatic systems (benzodioxole) with sulfur-containing moieties (benzylthio), which may enhance lipophilicity and influence bioactivity.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-benzylsulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c24-20(7-4-10-27-12-15-5-2-1-3-6-15)23-21-22-17(13-28-21)16-8-9-18-19(11-16)26-14-25-18/h1-3,5-6,8-9,11,13H,4,7,10,12,14H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFAPWBGXYLEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CCCSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(benzylthio)butanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a thiazole ring and a benzo[d][1,3]dioxole moiety, suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, synthesis methods, and potential applications in various fields.

Structural Features

The compound comprises several key structural components that contribute to its biological activity:

Component Description
Thiazole Ring A five-membered ring containing sulfur and nitrogen, known for its pharmacological properties.
Benzo[d][1,3]dioxole Moiety A fused benzene-dioxole structure that enhances the compound's reactivity and biological interactions.
Benzylthio Group Enhances solubility and may contribute to the compound's interaction with biological targets.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. The thiazole and dioxole components are known to modulate various cellular pathways involved in tumor growth:

  • Mechanism of Action : The compound may inhibit specific enzymes related to cell proliferation and survival, such as topoisomerases and kinases.
  • Case Study : In vitro studies have demonstrated that derivatives of thiazole exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Inhibition of Pathogens : Preliminary studies suggest that it can inhibit the growth of several bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Comparison with Other Compounds : Similar thiazole derivatives have been documented to possess broad-spectrum antimicrobial properties, indicating potential for development into therapeutic agents.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thiazole Ring : Utilizes Hantzsch thiazole synthesis by condensing α-haloketones with thioamides.
  • Coupling Reactions : The benzodioxole and thiazole structures are coupled using palladium-catalyzed cross-coupling techniques.
  • Amidation : Final step involves amidation to form the butanamide group.

Summary of Synthesis Steps

Step Reaction Type Key Reagents/Conditions
Thiazole FormationHantzsch Reactionα-Haloketones + Thioamides
CouplingPalladium-Catalyzed Cross-CouplingPalladium catalyst
AmidationAmidation ReactionButyric acid derivatives

Case Studies and Experimental Data

  • Anticancer Activity Study : A study investigating the effects of similar thiazole derivatives on cancer cell lines found a significant reduction in cell viability at concentrations above 10 µM, indicating strong potential for further development .
  • Antimicrobial Efficacy Testing : Tests against common pathogens such as Staphylococcus aureus showed inhibition zones greater than 15 mm at 50 µg/mL concentration, suggesting effective antimicrobial properties .

Comparative Analysis with Similar Compounds

To understand the unique benefits of this compound, it is essential to compare it with other compounds:

Compound Name Biological Activity Unique Features
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(phenylthio)acetamideAnticancer & AntimicrobialPhenylthio group enhances efficacy
2-AcetylbenzothiazoleAntifungalBenzothiazole structure
4-MethylbenzothiazoleAnti-inflammatoryMethyl substitution increases solubility

Comparison with Similar Compounds

Structural and Functional Group Analogies

Thiazole- and Benzodioxole-Containing Compounds
  • D14 (): (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(methylthio)phenyl)amino)-2-oxoethyl)penta-2,4-dienamide Shares the benzodioxole group but replaces the thiazole with a penta-2,4-dienamide chain. Melting Point: 208.9–211.3°C, lower than triazine-based analogs (237–279°C) . The methylthio group may confer similar solubility profiles to the target compound’s benzylthio group .
  • ASN90 () : (S)-N-(5-(4-(1-(Benzo[d][1,3]dioxol-5-yl)ethyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide

    • Features a benzodioxole group linked to a thiadiazole core.
    • Demonstrated O-GlcNAcase inhibitory activity, suggesting benzodioxole’s role in enzyme targeting .
Thiazole- and Amide-Linked Derivatives
  • 4-CMTB () : (S)-2-(4-Chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide

    • Structural similarity in the thiazole and butanamide backbone.
    • Acts as a GPR84 agonist, highlighting the pharmacological relevance of thiazole-amides .
  • Compound: N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide Combines benzothiazole and benzoxazole via a butanamide linker.
Sulfur-Containing Triazine Derivatives ()

Compounds 51–55 (e.g., 51 : 4-Benzylthio-2-chloro-5-{N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide):

  • Include benzylthio groups but lack the benzodioxole system.
  • Melting Points : 237–279°C, indicating higher thermal stability compared to benzodioxole-containing analogs .

Physicochemical Properties

Compound Core Structure Key Substituents Melting Point (°C) LogP* (Predicted) Bioactivity
Target Compound Thiazol-2-yl butanamide Benzo[d][1,3]dioxol-5-yl, 4-(benzylthio) N/A ~3.5 Unknown
D14 () Penta-2,4-dienamide Benzo[d][1,3]dioxol-5-yl, methylthio 208.9–211.3 ~2.8 Not reported
4-CMTB () Thiazol-2-yl butanamide 4-Chlorophenyl, 3-methyl N/A ~3.1 GPR84 agonist
ASN90 () Thiadiazol-2-yl Benzo[d][1,3]dioxol-5-yl, piperazine N/A ~2.2 O-GlcNAcase inhibitor
Compound 51 () Triazin-3-yl sulfamoyl 3-Fluorophenyl, benzylthio 266–268 ~4.0 Not reported

*LogP values estimated using fragment-based methods.

Q & A

Q. Answer :

  • Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Oxidative sensitivity : Expose to H2_2O2_2 or Fe3+^{3+} and monitor degradation via HPLC .
  • Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; quantify intact compound using LC-MS .
    Key Finding : The benzylthio group is oxidation-prone, requiring inert atmospheres (N2_2) during storage .

Advanced: How can computational modeling guide the design of derivatives with improved target affinity?

Q. Answer :

  • Docking studies : Use AutoDock Vina to predict binding poses with target enzymes (e.g., kinases). The thiazole ring often anchors in hydrophobic pockets .
  • MD simulations : Simulate ligand-protein dynamics (GROMACS) to assess binding stability over 100 ns trajectories.
  • QSAR modeling : Correlate substituent electronegativity (Hammett constants) with activity to prioritize synthetic targets .

Basic: What analytical techniques are critical for characterizing this compound?

Q. Answer :

  • NMR Spectroscopy : 1^1H/13^13C NMR confirms regiochemistry (e.g., thiazole C-2 substitution) .
  • HPLC-PDA : Assess purity (>98%) and detect byproducts using C18 columns (ACN:H2_2O gradient) .
  • HRMS : Verify molecular weight (e.g., [M+H]+^+ at m/z 453.34) .

Advanced: How does the benzylthio group influence pharmacokinetic properties?

Q. Answer :

  • Lipophilicity : Increases logP (measured via shake-flask method), enhancing membrane permeability but reducing aqueous solubility.
  • Metabolic stability : The thioether is susceptible to CYP450-mediated oxidation, generating sulfoxide metabolites (detectable via LC-MS/MS) .
    Mitigation Strategy : Introduce electron-withdrawing groups on the benzyl ring to slow oxidation .

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